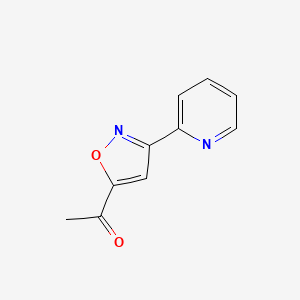![molecular formula C35H55N9O4Si2 B12067326 2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12067326.png)
2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amino, silyl, and imidazo groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. The key steps may include:
Formation of the oxolan ring: This step involves the cyclization of a linear precursor to form the oxolan ring structure.
Introduction of silyl groups: The tert-butyl(dimethyl)silyl groups are introduced through silylation reactions, which protect hydroxyl groups and enhance the compound’s stability.
Coupling reactions: The imidazo[4,5-b]pyridin-2-yl group is introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate reagents and catalysts.
Final assembly: The final compound is assembled through a series of condensation and protection/deprotection steps, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino and hydroxyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The imidazo group can be reduced under specific conditions to form reduced imidazo derivatives.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution may result in the replacement of silyl groups with other functional groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects, such as antiviral, anticancer, or antimicrobial properties.
Industry: The compound may be used in the development of new materials, coatings, or catalysts.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact mechanism depends on the compound’s structure and the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-9-[(2R,5S)-4-hydroxy-5-hydroxymethyloxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one
- 2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-hydroxymethyloxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activity, stability, or solubility, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C35H55N9O4Si2 |
|---|---|
Poids moléculaire |
722.0 g/mol |
Nom IUPAC |
2-amino-9-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-2,3,4,5-tetrahydro-1H-purin-6-one |
InChI |
InChI=1S/C35H55N9O4Si2/c1-34(2,3)49(8,9)46-20-25-24(48-50(10,11)35(4,5)6)18-26(47-25)44-29-27(30(45)41-31(36)40-29)38-33(44)42-32-39-28-23(43(32)7)17-22(19-37-28)21-15-13-12-14-16-21/h12-17,19,24-27,29,31,40H,18,20,36H2,1-11H3,(H,41,45)(H,37,38,39,42)/t24?,25-,26+,27?,29?,31?/m0/s1 |
Clé InChI |
LWYFIDMDBBFMLS-FPLOGNBFSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@H]1C(C[C@@H](O1)N2C3C(C(=O)NC(N3)N)N=C2NC4=NC5=C(N4C)C=C(C=N5)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C3C(C(=O)NC(N3)N)N=C2NC4=NC5=C(N4C)C=C(C=N5)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


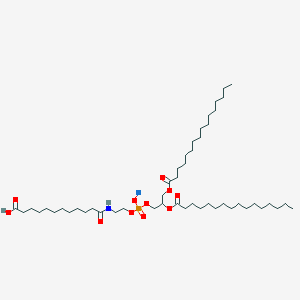

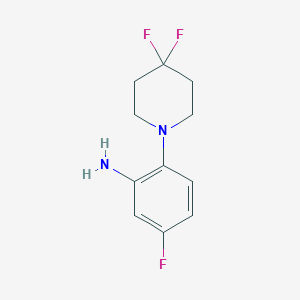
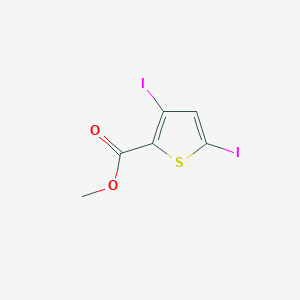

![4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol](/img/structure/B12067276.png)
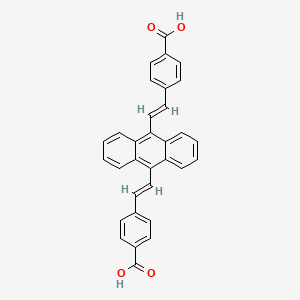
![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)
![10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde](/img/structure/B12067293.png)

